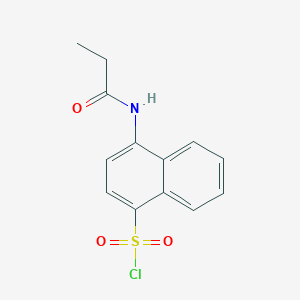
4-Propanamidonaphthalene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Propanamidonaphthalene-1-sulfonyl chloride is an organic compound with the molecular formula C13H12ClNO3S. It is a sulfonyl chloride derivative, which is often used in organic synthesis and pharmaceutical research. This compound is known for its reactivity and versatility in forming various sulfonamide derivatives, which have significant biological and chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Propanamidonaphthalene-1-sulfonyl chloride typically involves the reaction of 4-propanamidonaphthalene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. The general reaction scheme is as follows: [ \text{4-Propanamidonaphthalene} + \text{Chlorosulfonic Acid} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of sulfonyl chlorides often involves the use of phosphorus pentachloride or phosphorus oxychloride as chlorinating agents. These methods are preferred due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-Propanamidonaphthalene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with amines to form sulfonamide derivatives.
Hydrolysis: It can be hydrolyzed to form the corresponding sulfonic acid.
Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions:
Amines: Primary and secondary amines are commonly used to form sulfonamides.
Bases: Organic or inorganic bases are often used to facilitate the reactions.
Solvents: Organic solvents like dichloromethane or acetonitrile are typically used.
Major Products:
Sulfonamides: Formed by the reaction with amines.
Sulfonic Acids: Formed by hydrolysis.
Scientific Research Applications
4-Propanamidonaphthalene-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibitors and protein modifications.
Medicine: Utilized in the development of pharmaceutical compounds, particularly sulfonamide-based drugs.
Industry: Applied in the production of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Propanamidonaphthalene-1-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. It reacts with nucleophiles, such as amines, to form sulfonamide bonds. This reactivity is due to the electrophilic nature of the sulfonyl chloride group, which readily undergoes nucleophilic attack .
Molecular Targets and Pathways:
Enzymes: It can inhibit certain enzymes by modifying their active sites.
Proteins: It can react with protein residues, leading to changes in protein function and activity.
Comparison with Similar Compounds
4-Propanamidonaphthalene-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:
Benzenesulfonyl Chloride: Similar in reactivity but differs in the aromatic ring structure.
Tosyl Chloride: Commonly used in organic synthesis, but has a different substituent on the aromatic ring.
Methanesulfonyl Chloride: Smaller and less complex, often used in different types of reactions.
Uniqueness: The uniqueness of this compound lies in its specific structure, which allows for the formation of unique sulfonamide derivatives with potential biological activities .
Properties
Molecular Formula |
C13H12ClNO3S |
|---|---|
Molecular Weight |
297.76 g/mol |
IUPAC Name |
4-(propanoylamino)naphthalene-1-sulfonyl chloride |
InChI |
InChI=1S/C13H12ClNO3S/c1-2-13(16)15-11-7-8-12(19(14,17)18)10-6-4-3-5-9(10)11/h3-8H,2H2,1H3,(H,15,16) |
InChI Key |
ISEKKLOLZZWWGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC=C(C2=CC=CC=C21)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromo-6H,7H,8H-pyrrolo[2,3-g]quinoxaline](/img/structure/B13301073.png)
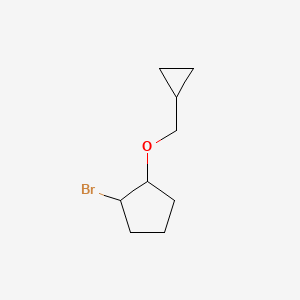
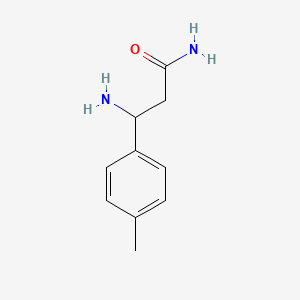
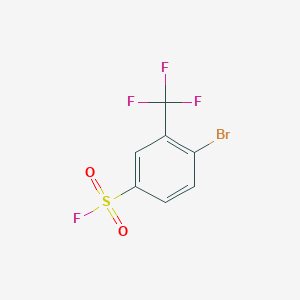
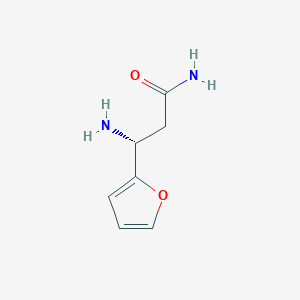
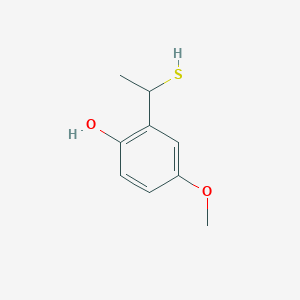

![4-Chloro-1-[(3-chlorothiophen-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13301135.png)
![2-[(2-Ethylbutyl)amino]cyclohexan-1-ol](/img/structure/B13301137.png)
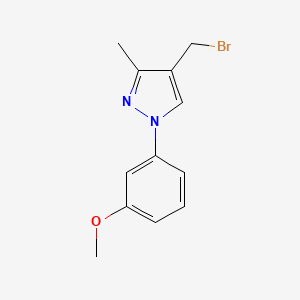
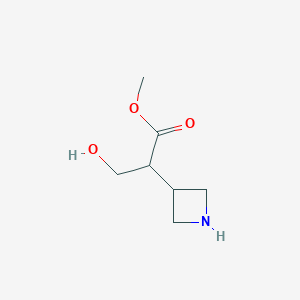
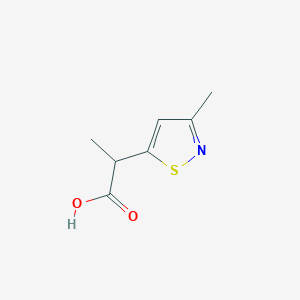

![2-(Oxolan-3-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13301164.png)
